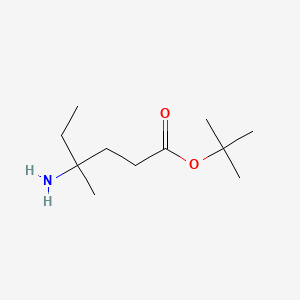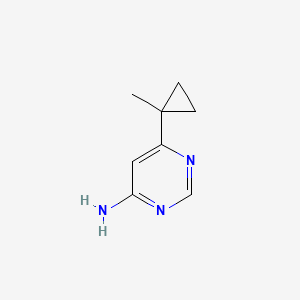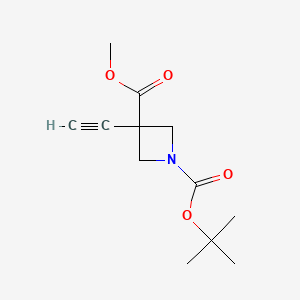
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine and nitro group attached to a phenoxy ring, which is further bonded to a tert-butyl dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-nitrophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is then extracted with ethyl acetate and washed with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or dichloromethane, and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and solvents like acetone or water.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.
Reduction Reactions: Products with an amino group replacing the nitro group.
Oxidation Reactions: Quinones or other oxidized derivatives of the phenoxy ring.
科学的研究の応用
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the tert-butyl dimethylsilane group provides stability and lipophilicity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(2-Bromoethoxy)(tert-butyl)dimethylsilane: Similar structure but with an ethoxy group instead of a phenoxy ring.
(4-Bromo-3-nitrophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of a tert-butyl dimethylsilane group.
Uniqueness
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is unique due to the combination of its functional groups and the tert-butyl dimethylsilane moiety. This combination imparts specific chemical properties, such as increased stability and lipophilicity, making it suitable for various applications in scientific research and industry.
特性
分子式 |
C12H18BrNO3Si |
|---|---|
分子量 |
332.26 g/mol |
IUPAC名 |
(4-bromo-3-nitrophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H18BrNO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,1-5H3 |
InChIキー |
ZFTSKPMPXYGPPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



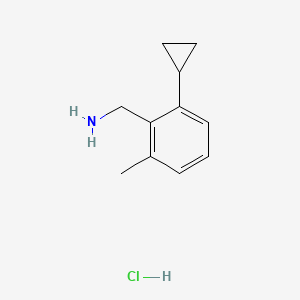
![Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13467409.png)
![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)

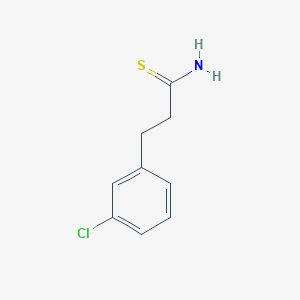
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
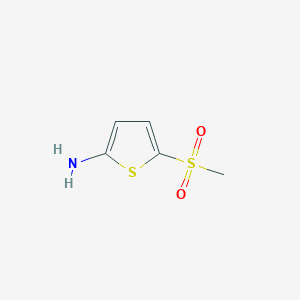
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)
